(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a pyrazole ring, a thiazolone ring, and various functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrazole Ring: Starting from appropriate diketones and hydrazines under acidic or basic conditions.
Formation of the Thiazolone Ring: Using thiourea and α-haloketones.
Coupling Reactions: To introduce the methoxylphenylmethylene group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolone ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazole and thiazolone rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: It might be used in the development of new materials with specific properties.
Biology and Medicine
Biochemistry: Studying its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-HYDROXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-CHLOROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-[(4-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific functional groups and their arrangement, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H19N3O3S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-19(21(27)25(23(14)2)16-7-5-4-6-8-16)24-20(26)18(30-22(24)29)13-15-9-11-17(28-3)12-10-15/h4-13H,1-3H3/b18-13- |
InChI Key |
ULZBXSCBLUMBTQ-AQTBWJFISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=S |
Origin of Product |
United States |
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